N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

Epigenetics Bromodomain inhibition Kinase selectivity

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide (CAS 946286-57-3) is a heterocyclic small molecule comprising a benzimidazole ring, a meta-substituted phenyl linker, and a 3-methylisoxazole-5-carboxamide moiety. The compound belongs to the benzimidazolyl-isoxazole class covered by the Cellcentric patent family (WO2016170324A1/EP3286183B1), which claims activity in modulating p300 and/or CBP bromodomain function for oncology applications, particularly prostate cancer.

Molecular Formula C18H14N4O2
Molecular Weight 318.336
CAS No. 946286-57-3
Cat. No. B2786438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide
CAS946286-57-3
Molecular FormulaC18H14N4O2
Molecular Weight318.336
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H14N4O2/c1-11-9-16(24-22-11)18(23)19-13-6-4-5-12(10-13)17-20-14-7-2-3-8-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21)
InChIKeyNJFZCVBMHXDRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide (CAS 946286-57-3): A Benzimidazolyl-Isoxazole p300/CBP Bromodomain Modulator Scaffold for Epigenetic Research Procurement


N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide (CAS 946286-57-3) is a heterocyclic small molecule comprising a benzimidazole ring, a meta-substituted phenyl linker, and a 3-methylisoxazole-5-carboxamide moiety . The compound belongs to the benzimidazolyl-isoxazole class covered by the Cellcentric patent family (WO2016170324A1/EP3286183B1), which claims activity in modulating p300 and/or CBP bromodomain function for oncology applications, particularly prostate cancer [1]. With a molecular formula of C18H14N4O2 and molecular weight of 318.34 g/mol, this compound represents a structurally distinct entry point into the p300/CBP bromodomain inhibitor chemical space relative to both classical 3,5-dimethylisoxazole BET inhibitors and more elaborated clinical-stage CBP/p300 ligands [2].

Why N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide Cannot Be Replaced by Common Benzimidazole-Isoxazole Analogs in p300/CBP-Focused Research


Structurally related benzimidazole-isoxazole compounds exhibit divergent target engagement profiles driven by subtle regioisomeric and substitution-pattern differences. The ortho-substituted positional isomer N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide (CAS 933201-84-4) has been characterized as a selective FLT3 kinase inhibitor for acute myeloid leukemia research, not a bromodomain ligand . In the CBP/p300 bromodomain series reported by Rooney et al. (JACS 2014), the 3,5-dimethylisoxazole moiety directly attached via Suzuki coupling to a benzimidazole core is the pharmacophore for acetyl-lysine mimicry; altering either the isoxazole substitution pattern or the linker connectivity fundamentally changes bromodomain affinity and selectivity [1]. The meta-phenylene amide linkage present in CAS 946286-57-3 creates a distinct vector and hydrogen-bonding geometry compared to the directly coupled 5-isoxazolyl-benzimidazole chemotype, meaning potency and selectivity data from published CBP/p300 ligands (e.g., compound 17, Kd = 21 nM; SGC-CBP30, IC50 = 21–69 nM) cannot be assumed to transfer . Generic substitution within this structural class without confirmatory binding data risks invalidating experimental conclusions in epigenetic target validation studies.

Quantitative Differentiation Evidence for N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide (CAS 946286-57-3) vs. Closest Structural Analogs


Regioisomeric Differentiation: Meta-Benzimidazole-Phenyl vs. Ortho-Benzimidazole-Phenyl Substitution Controls Target Class (Bromodomain vs. Kinase)

The target compound possesses a 3-(1H-benzo[d]imidazol-2-yl)phenyl (meta-substituted) core, whereas the closest commercially catalogued analog, CAS 933201-84-4, bears a 2-(1H-benzo[d]imidazol-2-yl)phenyl (ortho-substituted) core. This single regioisomeric shift redirects the biological target profile from bromodomain modulation (p300/CBP, as claimed in Cellcentric patent EP3286183B1 for the meta series) to FLT3 kinase inhibition (as experimentally characterized for the ortho analog) [1]. The ortho analog was developed through conformational restriction of a type II FMS inhibitor and is documented as a selective FLT3 inhibitor for AML research . No FLT3 inhibitory activity has been reported for the meta-substituted compound. This regioisomerism-induced target class switch demonstrates that phenyl linker geometry is a critical determinant of target engagement, making CAS 946286-57-3 functionally non-interchangeable with its ortho isomer despite identical molecular formula (C18H14N4O2) and molecular weight (318.34 g/mol) .

Epigenetics Bromodomain inhibition Kinase selectivity

Isoxazole Substitution Pattern Differentiation: 3-Methylisoxazole-5-Carboxamide vs. 3,5-Dimethylisoxazole in CBP/p300 Bromodomain Engagement

The target compound incorporates a 3-methylisoxazole-5-carboxamide moiety, which presents a distinct hydrogen-bonding pharmacophore compared to the 3,5-dimethylisoxazole (DMI) group that is the well-characterized acetyl-lysine (KAc) mimic in BET and CBP/p300 bromodomain inhibitors [1]. In the foundational CBP/p300 bromodomain ligand optimization study by Rooney et al. (JACS 2014), the 3,5-dimethylisoxazole group was shown to engage the KAc binding pocket through a hydrogen bond to N1168 and a water-mediated hydrogen bond to Y1125 in the CBP bromodomain [2]. The optimized lead compound from that series (compound 17) achieved Kd = 21 nM for CBP with 40-fold selectivity over BRD4(1) [2]. The 3-methylisoxazole-5-carboxamide in CAS 946286-57-3 replaces one methyl group with a carboxamide functionality, introducing an additional hydrogen-bond donor/acceptor pair and altering the electronic properties of the isoxazole ring. This substitution is expected to modify both the KAc-mimetic character and the selectivity profile relative to the DMI chemotype, although specific binding data for this compound remain undisclosed in the public domain [3].

Bromodomain Acetyl-lysine mimic CBP/p300

Linker Connectivity Differentiation: Amide-Linked Benzimidazole-Phenyl-Isoxazole vs. Directly Coupled 5-Isoxazolyl-Benzimidazole Scaffolds

CAS 946286-57-3 features an amide bond connecting the central phenyl ring to the isoxazole-5-carboxamide, forming a benzimidazole→phenyl→amide→isoxazole connectivity. In contrast, the 5-isoxazolyl-benzimidazole series from Rooney et al. (JACS 2014) employs a direct Suzuki coupling to attach the isoxazole to the benzimidazole core, resulting in a benzimidazole→isoxazole direct linkage [1]. This architectural difference has significant implications: (1) the amide bond introduces conformational flexibility and potential for intramolecular hydrogen bonding; (2) the extended linker length (~2.5–3.0 Å longer than direct coupling) alters the vector of the isoxazole moiety relative to the benzimidazole anchor; and (3) the amide NH and carbonyl can participate in additional protein-ligand interactions not available to the directly coupled series. The Cellcentric patent explicitly claims compounds where X = -alk-C(=O)-NR- or -alk-NR-C(=O)-, indicating that the amide linkage was deliberately explored to access binding interactions unavailable to directly coupled scaffolds [2]. The optimized compound from the JACS 2014 study (compound 17) achieved its selectivity through careful modulation of the N-1 amine substituent and C-2 aryl group on the benzimidazole, rather than through linker engineering [3].

Medicinal chemistry Scaffold hopping Bromodomain inhibitor design

Patent Landscape Differentiation: Cellcentric p300/CBP Bromodomain IP Covering Meta-Substituted Benzimidazolyl-Isoxazoles vs. Public-Domain Chemical Probes

CAS 946286-57-3 falls within the scope of the Cellcentric Ltd. patent family (WO2016170324A1, EP3286183B1, US20180127402A1), which specifically claims benzimidazolyl isoxazoles of formula (I) as modulators of p300 and/or CBP activity for cancer treatment, with a particular emphasis on prostate cancer [1]. The patent describes biological testing demonstrating that compounds of the invention bind to the histone acetyltransferase (HAT) p300 (see Example 46) [2]. This IP position contrasts with publicly available chemical probes such as SGC-CBP30 (developed by the Structural Genomics Consortium, openly available with full data disclosure) and CCS 1477 (a clinical-stage p300/CBP bromodomain inhibitor from Cellcentric with published Kd values of 1.3 nM for p300 and 1.7 nM for CBP, and 170/130-fold selectivity over BRD4 ). The compound CAS 946286-57-3 occupies an intermediate position: structurally related to clinically validated p300/CBP chemotypes but lacking the comprehensive public-domain pharmacological characterization of SGC chemical probes. Researchers should verify the availability of disclosed potency, selectivity, and cellular activity data directly with the vendor before relying on this compound as a chemical probe.

Intellectual property Chemical probe Drug discovery

Recommended Research and Procurement Application Scenarios for N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide (CAS 946286-57-3)


Scaffold-Hopping Medicinal Chemistry Programs Targeting p300/CBP Bromodomains with Novel Linker Geometries

For medicinal chemistry teams seeking to diversify beyond the well-characterized directly coupled 5-isoxazolyl-benzimidazole CBP/p300 ligand series (e.g., the Rooney et al. JACS 2014 chemotype), CAS 946286-57-3 provides an amide-linked scaffold variant. The benzimidazole→phenyl→amide→isoxazole connectivity introduces conformational flexibility and additional H-bond donor/acceptor functionality not present in directly coupled analogs [1]. This compound can serve as a starting point for structure-activity relationship (SAR) exploration of linker-dependent binding modes, complementing the extensive SAR data available for the N-1 amine and C-2 aryl positions of the classical 5-isoxazolyl-benzimidazole series [2]. Procurement of this compound is justified when the research objective involves linker engineering to access novel CBP/p300 interaction geometries.

IP-Protected p300/CBP Bromodomain Inhibitor Lead Optimization in Oncology Drug Discovery

CAS 946286-57-3 is covered by the Cellcentric patent family (EP3286183B1), which claims benzimidazolyl isoxazoles as p300/CBP modulators for cancer, particularly prostate cancer [1]. The patent's Example 46 confirms that compounds within this structural class bind to the p300 histone acetyltransferase domain [2]. For biopharmaceutical organizations pursuing proprietary p300/CBP inhibitor programs, this compound represents a commercially relevant chemical starting point within an active IP estate. Unlike open-source chemical probes (e.g., SGC-CBP30), this scaffold offers freedom-to-operate considerations aligned with proprietary drug discovery. Researchers should confirm compound-specific pharmacological data with the supplier before initiating lead optimization campaigns.

Comparative Target Engagement Studies to Deconvolute Benzimidazole-Isoxazole Polypharmacology (Bromodomain vs. Kinase)

The regioisomeric pair comprising CAS 946286-57-3 (meta-benzimidazole-phenyl, claimed p300/CBP modulator) and CAS 933201-84-4 (ortho-benzimidazole-phenyl, characterized FLT3 kinase inhibitor) provides a unique tool set for chemical biology studies investigating the structural determinants of target class selectivity within the benzimidazole-isoxazole chemotype [1]. Both compounds share identical molecular formula (C18H14N4O2) and molecular weight (318.34 g/mol) yet are directed toward entirely distinct target classes based solely on phenyl substitution geometry [2]. Procurement of both isomers enables matched-pair experimental designs to deconvolute the contribution of regioisomerism to bromodomain vs. kinase target engagement, informing selectivity optimization strategies .

Custom Synthesis and Derivatization of the 3-Methylisoxazole-5-Carboxamide Pharmacophore for Bromodomain Chemical Probe Development

The 3-methylisoxazole-5-carboxamide moiety present in CAS 946286-57-3 offers synthetic handles (carboxamide nitrogen, isoxazole C-4 position) for further derivatization beyond what is achievable with the 3,5-dimethylisoxazole KAc-mimetic found in most published BET and CBP/p300 bromodomain inhibitors [1]. The carboxamide can be alkylated, acylated, or incorporated into bioconjugates, while the isoxazole C-4 position is available for electrophilic substitution or cross-coupling reactions. This compound is therefore suitable as a versatile intermediate for generating focused libraries of amide-containing benzimidazole-isoxazole analogs to explore CBP/p300 bromodomain chemical space, particularly for identifying ligands with selectivity over BET family bromodomains [2].

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.